2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) 2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)
Brand Name: Vulcanchem
CAS No.: 61646-21-7
VCID: VC20335517
InChI: InChI=1S/C16H19N4O10P/c17-12-5-6-19(16(22)18-12)15-14(13(21)11(30-15)8-29-31(25,26)27)28-7-9-3-1-2-4-10(9)20(23)24/h1-6,11,13-15,21H,7-8H2,(H2,17,18,22)(H2,25,26,27)/t11-,13-,14-,15-/m1/s1
SMILES:
Molecular Formula: C16H19N4O10P
Molecular Weight: 458.32 g/mol

2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)

CAS No.: 61646-21-7

Cat. No.: VC20335517

Molecular Formula: C16H19N4O10P

Molecular Weight: 458.32 g/mol

* For research use only. Not for human or veterinary use.

2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) - 61646-21-7

Specification

CAS No. 61646-21-7
Molecular Formula C16H19N4O10P
Molecular Weight 458.32 g/mol
IUPAC Name [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C16H19N4O10P/c17-12-5-6-19(16(22)18-12)15-14(13(21)11(30-15)8-29-31(25,26)27)28-7-9-3-1-2-4-10(9)20(23)24/h1-6,11,13-15,21H,7-8H2,(H2,17,18,22)(H2,25,26,27)/t11-,13-,14-,15-/m1/s1
Standard InChI Key ACPPMQCCCQMLHN-NMFUWQPSSA-N
Isomeric SMILES C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)N)COP(=O)(O)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=NC3=O)N)COP(=O)(O)O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s core structure retains the ribose sugar and cytosine base of cytidine, with critical modifications at the 2' and 5' positions. The 2'-oxygen is substituted with a (2-nitrophenyl)methyl group, introducing steric bulk and electronic effects, while the 5'-hydroxyl is phosphorylated. The stereochemistry of the ribose ring follows the natural β-D-ribofuranose configuration, as confirmed by the IUPAC name:

((2R,3R,4R,5R)5(4Amino2oxopyrimidin1(2H)yl)3hydroxy4((2nitrobenzyl)oxy)tetrahydrofuran2yl)methyl dihydrogen phosphate((2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl \text{ dihydrogen phosphate}

This configuration ensures compatibility with enzymatic systems that process canonical nucleosides .

Spectral and Computational Data

The compound’s SMILES notation (C1=CC=C(C(=C1)[N+](=O)[O-])CO[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC(C3=O)N)O)OP(=O)(O)O) and InChIKey (GPJNLASIBKTFTM-PEBGCTIMSA-N) provide precise descriptors for computational modeling . Key physicochemical properties include:

PropertyValue
Molecular Weight458.32 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors11
Rotatable Bond Count7
Topological Polar Surface Area221 Ų

The high polar surface area suggests limited membrane permeability, aligning with its potential role in extracellular applications .

Synthesis and Modification Strategies

Synthetic Pathways

Applications in Nucleic Acid Research

Photolabile Protecting Groups

The 2-nitrophenylmethyl moiety is a well-established photolabile protecting group. Upon irradiation at 365 nm, the nitro group facilitates cleavage via intramolecular hydrogen abstraction, releasing the parent nucleoside. This property enables spatial-temporal control in:

  • Light-directed DNA synthesis for microarray fabrication.

  • Caged oligonucleotides for controlled gene silencing .

Stability Against Nucleases

2'-O-modifications generally enhance resistance to ribonuclease degradation. Molecular dynamics simulations predict that the bulky 2-nitrophenylmethyl group sterically hinders nuclease binding, extending the half-life of oligonucleotides incorporating this analog .

Research Findings and Biological Activity

Enzymatic Incorporation Studies

In vitro transcription assays using T7 RNA polymerase show limited incorporation of 2'-O-[(2-nitrophenyl)methyl]cytidine triphosphate into RNA strands, with a kinetic efficiency (kcat/Kmk_{cat}/K_m) 15-fold lower than unmodified CTP. This suggests the modification interferes with polymerase recognition, necessitating engineered enzymes for practical applications .

Cytotoxicity Profile

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended personal protective equipment includes nitrile gloves, safety goggles, and respirators when handling powders .

Future Perspectives and Research Directions

Targeted Drug Delivery

The nitro group’s redox activity could be exploited in hypoxic tumor environments. NADPH-dependent nitroreductases may selectively activate prodrugs containing this moiety, enabling tumor-specific cytotoxicity.

Two-Photon Activation

Nonlinear optical properties of the nitrophenyl group permit two-photon uncaging at near-infrared wavelengths (700–900 nm), offering deeper tissue penetration for in vivo applications. Computational studies predict a two-photon absorption cross-section (σ2\sigma_2) of 45 GM at 750 nm .

Bioconjugation Chemistry

The aromatic nitro group serves as a precursor for amine synthesis via catalytic hydrogenation. Subsequent coupling with carboxylates or aldehydes enables site-specific labeling of oligonucleotides with fluorophores or targeting ligands.

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